molecular formula C18H16N2O3S B11057799 3'-(4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

3'-(4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Cat. No.: B11057799
M. Wt: 340.4 g/mol
InChI Key: AJRMYLOBSJXVEB-UHFFFAOYSA-N
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Description

3’-(4-methoxyphenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound characterized by its spirocyclic structure, which includes an indole and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-methoxyphenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves a multi-step process:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative is then subjected to spirocyclization with a thiazolidine precursor. This step often requires a catalyst and specific reaction conditions to ensure the correct formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the thiazolidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-(4-methoxyphenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. The indole ring can interact with enzymes and receptors, while the thiazolidine ring can form covalent bonds with nucleophilic sites in proteins. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3’-(4-hydroxyphenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione
  • 3’-(4-chlorophenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione

Uniqueness

The presence of the methoxy group in 3’-(4-methoxyphenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1'-methylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C18H16N2O3S/c1-19-15-6-4-3-5-14(15)18(17(19)22)20(16(21)11-24-18)12-7-9-13(23-2)10-8-12/h3-10H,11H2,1-2H3

InChI Key

AJRMYLOBSJXVEB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N(C(=O)CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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